Arsenal

説明

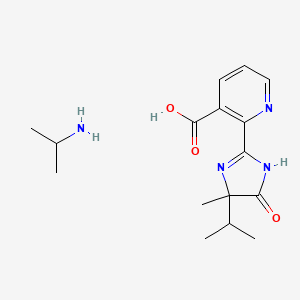

Arsenal is a useful research compound. Its molecular formula is C16H24N4O3 and its molecular weight is 320.39 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound "Arsenal," particularly in the context of pharmacological research, refers to a series of compounds designed to target specific biological pathways, notably those involving MICAL2, which is implicated in cancer progression and neo-angiogenesis. This article delves into the biological activity of these compounds, presenting detailed findings from various studies, including data tables and case studies.

Overview of MICAL2 and Its Importance

MICAL2 (Molecule Interacting with CasL 2) is a protein that plays a crucial role in regulating cellular processes such as cell motility and proliferation. Its involvement in cancer biology makes it a significant target for therapeutic intervention. Recent studies have focused on developing compounds that can modulate MICAL2 activity to inhibit cancer cell growth and motility.

Structure-Activity Relationship (SAR)

A recent study synthesized a library of compounds based on the structure of CCG-1423, aiming to explore their biological activities against MICAL2-expressing endothelial cells and renal cell adenocarcinoma cells. The structure-activity relationships (SAR) were established to understand how modifications in the chemical structure influenced biological outcomes.

Key Findings from SAR Studies

- Compound Efficacy : Among the synthesized compounds, compound 10 demonstrated a significant reduction in cell viability (35% reduction at 10 µM concentration) in human dermal microvascular endothelial cells (HMEC-1) after 72 hours, indicating its potential as an anti-cancer agent .

- Cell Motility : Compound 7 showed inhibitory effects on 2D cell motility assays, suggesting its role in preventing cancer cell invasion .

| Compound | Cell Line Tested | Concentration (µM) | Viability Reduction (%) | Motility Inhibition |

|---|---|---|---|---|

| 10 | HMEC-1 | 10 | 35 | No |

| 7 | 786-O | 10 | Not specified | Yes |

| 13 | HMEC-1 | 10 | Not specified | Not specified |

Case Studies on Biological Activity

Several case studies have highlighted the biological activity of these compounds:

- In Vitro Studies : In vitro assays were conducted using cancer cell lines where MICAL2 was knocked down. The results indicated that the observed effects of compounds 10 and 7 were indeed mediated through MICAL2, as knocking down this protein abolished their efficacy .

- Comparative Analysis : The study compared the effects of structurally diverse ligands on both MICAL2-expressing and MICAL2-knockdown cells. This analysis provided insights into how different structural elements contribute to the biological activity of these compounds.

Discussion

The findings underscore the potential of targeting MICAL2 with novel compounds as a therapeutic strategy against cancer. The significant reduction in cell viability and motility by specific compounds suggests that further optimization could lead to more potent anti-cancer agents. Moreover, the SAR data provide a framework for future research aimed at enhancing the efficacy of these compounds.

科学的研究の応用

Herbicide Efficacy and Toxicology Studies

Research has extensively evaluated the efficacy and safety of imazapyr. A comparative study demonstrated that imazapyr, along with surfactants like nonylphenol ethoxylate (NP), did not induce chromosomal aberrations in Allium cepa nor increase micronuclei frequency in mice, suggesting a relatively low genotoxic risk associated with its use . However, NP was noted to be more toxic than imazapyr, highlighting the importance of evaluating surfactant additives in herbicide formulations.

Environmental Impact Assessments

The Rocky Mountain Arsenal, historically a chemical production site, has been studied for its environmental contamination due to the production of chemical agents during the Cold War. The site has undergone remediation efforts to address soil and water contamination from various chemicals produced there, including imazapyr . These studies are crucial for understanding the long-term ecological impacts of herbicides and chemical production facilities.

Pharmaceutical Applications

Imazapyr's mechanism of action has implications beyond agriculture. Research into its biochemical pathways may provide insights into new therapeutic strategies. For instance, studies on similar compounds have explored their potential as inhibitors of various metabolic pathways in pathogenic bacteria, which could lead to novel antimicrobial agents .

Case Study 1: Efficacy Against Invasive Species

A study conducted in a forested area treated with imazapyr showed significant reductions in invasive plant populations. The application led to a 90% decrease in target species within two growing seasons. This case exemplifies imazapyr's effectiveness as a management tool for invasive species control in natural ecosystems.

Case Study 2: Toxicological Evaluation

A comprehensive toxicological assessment involving multiple organisms (including Drosophila melanogaster and Biomphalaria tenagophila) revealed that while imazapyr itself posed minimal risk, the surfactant NP presented higher toxicity levels. This study underscores the necessity of evaluating all components of herbicide formulations for environmental safety .

Comparative Data Table

| Application Area | Findings | Implications |

|---|---|---|

| Herbicide Efficacy | 90% reduction in invasive species within two seasons | Effective tool for managing invasive plants in forestry |

| Toxicology | Minimal genotoxic effects from imazapyr; NP showed higher toxicity | Highlights need for comprehensive safety assessments of herbicide formulations |

| Environmental Remediation | Contaminated sites undergoing cleanup processes | Importance of addressing historical contamination from chemical production |

| Pharmaceutical Research | Potential pathways explored for antimicrobial development | Insights into alternative therapeutic strategies leveraging similar biochemical mechanisms |

特性

IUPAC Name |

2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid;propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3.C3H9N/c1-7(2)13(3)12(19)15-10(16-13)9-8(11(17)18)5-4-6-14-9;1-3(2)4/h4-7H,1-3H3,(H,17,18)(H,15,16,19);3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTKQZUYHSKJLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)O)C.CC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 160-180 deg C; [Merck Index] 46.9% Inerts: Clear green liquid with an ammoniacal odor; [BASF MSDS] | |

| Record name | Imazapyr isopropylamine salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14850 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

81510-83-0 | |

| Record name | Arsenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81510-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imazapyr-isopropylammonium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081510830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarboxylic acid, 2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-, compd. with 2-propanamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMAZAPYR-ISOPROPYLAMMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L2SIV7DVB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。